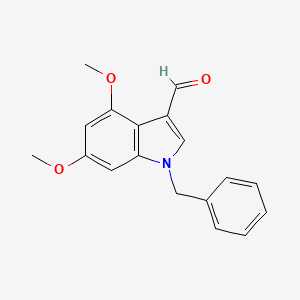

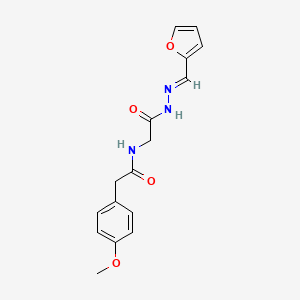

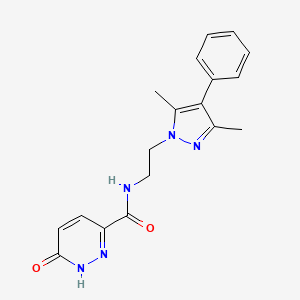

1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde” is a chemical compound . It is a member of the indole family, which are important precursors for the synthesis of active molecules .

Synthesis Analysis

1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

Molecular Structure Analysis

The molecular structure of “1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde” includes a benzyl group attached to an indole ring, which is further substituted with two methoxy groups and a carboxaldehyde group .

Chemical Reactions Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids . They are ideal precursors for the synthesis of active molecules .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde” include its melting point, boiling point, density, molecular formula, and molecular weight .

Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Ethyl 1H-indole-3-carboxylates also showed anti-viral activity in Huh-7.5 cells .

Anti-inflammatory Activity

Indole derivatives possess anti-inflammatory properties . These compounds can potentially be used in the treatment of inflammatory diseases.

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .

Anti-HIV Activity

Indole derivatives have demonstrated anti-HIV properties . These compounds could potentially be used in the development of new treatments for HIV.

Antioxidant Activity

Indole derivatives possess antioxidant properties . These compounds could potentially be used in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have shown antimicrobial properties . These compounds could potentially be used in the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have demonstrated antitubercular properties . These compounds could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives possess antidiabetic properties . These compounds could potentially be used in the treatment of diabetes.

Orientations Futures

Mécanisme D'action

Target of Action

1-Benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde, also known as 1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde, is a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II . It also plays a role in the preparation of inhibitors of the Bcl-2 family of proteins , which are key regulators of the apoptotic process.

Mode of Action

The compound interacts with its targets, such as the C-terminal domain of RNA polymerase II and the Bcl-2 family of proteins, to exert its effects . .

Biochemical Pathways

The compound is involved in the Nazarov type electrocyclization , a type of pericyclic reaction that results in the formation of a cyclopentenone or its equivalent. It also participates in Mannich type coupling with aldehydes and secondary amines

Result of Action

The compound’s action results in the inhibition of the C-terminal domain of RNA polymerase II and the Bcl-2 family of proteins . This could potentially lead to the regulation of gene expression and the induction of apoptosis, respectively.

Propriétés

IUPAC Name |

1-benzyl-4,6-dimethoxyindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-21-15-8-16-18(17(9-15)22-2)14(12-20)11-19(16)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFLKMFXLMSNIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=CN2CC3=CC=CC=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,7,8-Tetramethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2375145.png)

![(E)-1,4-dimethyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375146.png)

![N-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2375149.png)

![8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375153.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2375162.png)

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2375166.png)